6-Chloro-2-(morpholin-4-yl)-N-(2-nitrophenyl)quinazolin-4-amine
CAS No.: 89218-45-1
Cat. No.: VC17327891
Molecular Formula: C18H16ClN5O3
Molecular Weight: 385.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89218-45-1 |
|---|---|
| Molecular Formula | C18H16ClN5O3 |
| Molecular Weight | 385.8 g/mol |
| IUPAC Name | 6-chloro-2-morpholin-4-yl-N-(2-nitrophenyl)quinazolin-4-amine |
| Standard InChI | InChI=1S/C18H16ClN5O3/c19-12-5-6-14-13(11-12)17(20-15-3-1-2-4-16(15)24(25)26)22-18(21-14)23-7-9-27-10-8-23/h1-6,11H,7-10H2,(H,20,21,22) |
| Standard InChI Key | QGLSNCAFGKAFRN-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC=CC=C4[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure (C₁₈H₁₆ClN₅O₃, MW 385.8 g/mol) features a quinazoline core fused from a benzene and pyrimidine ring. Key substituents include:
-
Chloro group at position 6, enhancing electrophilicity and influencing binding interactions.
-
Morpholino group at position 2, contributing to solubility and hydrogen-bonding capacity .
-
2-Nitrophenylamine at position 4, providing steric bulk and electronic effects critical for target engagement.
The ortho-substituted nitro group on the phenyl ring distinguishes it from para-substituted analogs like 6-Chloro-2-(morpholin-4-yl)-N-(4-nitrophenyl)quinazolin-4-amine (CAS 75426-57-2), which exhibits altered binding kinetics due to spatial differences.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 89218-45-1 |
| Molecular Formula | C₁₈H₁₆ClN₅O₃ |
| Molecular Weight | 385.8 g/mol |
| IUPAC Name | 6-Chloro-2-morpholin-4-yl-N-(2-nitrophenyl)quinazolin-4-amine |
| Canonical SMILES | C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC=CC=C4N+[O-] |
| Topological Polar Surface Area | 96.1 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis of 6-Chloro-2-(morpholin-4-yl)-N-(2-nitrophenyl)quinazolin-4-amine involves a multi-step sequence:
-
Quinazoline Core Formation: Cyclization of 2-aminobenzonitrile derivatives under acidic conditions generates the quinazoline scaffold.
-
Chlorination: Electrophilic aromatic substitution introduces the chloro group at position 6 using reagents like POCl₃.
-
Morpholino Substitution: Nucleophilic aromatic substitution at position 2 with morpholine under reflux conditions .
-
Nitrophenylamine Coupling: Buchwald-Hartwig amination links the 2-nitrophenyl group to position 4 via palladium catalysis .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HCl, EtOH, 80°C | 65–70% |
| Chlorination | POCl₃, DMF, 110°C | 85% |
| Morpholino Substitution | Morpholine, K₂CO₃, DMSO, 120°C | 78% |
| Amine Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 100°C | 60% |
Purification and Characterization
Purification typically employs silica gel chromatography (EtOAc/hexane gradient), followed by recrystallization from ethanol. LC-MS and ¹H/¹³C NMR confirm identity, with characteristic signals for the morpholino protons (δ 3.6–3.8 ppm) and nitro group (δ 8.2–8.4 ppm) .
Biological Activities and Mechanisms
Kinase Inhibition Profile
Quinazoline derivatives are renowned for inhibiting tyrosine kinases, such as EGFR and VEGFR. While specific data for this compound remain limited, structural analogs demonstrate:
-
IC₅₀ < 100 nM against EGFR mutants in non-small cell lung cancer models .
-
Anti-angiogenic effects via VEGFR-2 suppression at 10 μM concentrations.
The morpholino group likely enhances water solubility, facilitating intracellular uptake, while the nitro group stabilizes interactions with kinase ATP-binding pockets .
Research Applications and Comparative Analysis
Drug Discovery
The compound serves as a lead structure for optimizing:
-
Selectivity: Modifying the nitrophenyl substituent (e.g., para vs. ortho) alters kinase specificity.
-
Pharmacokinetics: Adding PEGylated side chains improves half-life in murine models.
Table 3: Structural and Activity Comparison
| Compound | Substituent Position | IC₅₀ (EGFR) | Solubility (mg/mL) |
|---|---|---|---|
| 6-Chloro-2-morpholin-4-yl-N-(2-nitrophenyl) | Ortho-nitro | 85 nM | 0.12 |
| 6-Bromo-2-morpholin-4-yl-N-(4-nitrophenyl) | Para-nitro | 120 nM | 0.09 |
| 6-Chloro-2-morpholin-4-yl-N-(4-nitrophenyl) | Para-nitro | 95 nM | 0.15 |
The ortho-nitro derivative exhibits superior EGFR inhibition due to tighter binding via steric hindrance, though solubility remains a challenge .
Future Directions and Challenges
ADMET Optimization
Current limitations include moderate aqueous solubility (0.12 mg/mL) and high plasma protein binding (92%). Prodrug strategies, such as nitro reduction to amine, may enhance bioavailability .
Target Validation
CRISPR-Cas9 screens could identify synthetic lethal partners, while proteomic profiling may reveal off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume